molecular formula C17H16N2OS B11282594 N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide

N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide

Cat. No.: B11282594
M. Wt: 296.4 g/mol
InChI Key: LSWNIWMMOCEVRW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiophene ring can be introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted indole derivatives .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-2-[2-(thiophen-2-YL)-1H-indol-1-YL]acetamide is unique due to its combination of a cyclopropyl group, thiophene ring, and indole moiety, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

N-cyclopropyl-2-(2-thiophen-2-ylindol-1-yl)acetamide

InChI

InChI=1S/C17H16N2OS/c20-17(18-13-7-8-13)11-19-14-5-2-1-4-12(14)10-15(19)16-6-3-9-21-16/h1-6,9-10,13H,7-8,11H2,(H,18,20)

InChI Key

LSWNIWMMOCEVRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CS4

Origin of Product

United States

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